![molecular formula C22H19BrFN5O2 B2487594 9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-53-0](/img/structure/B2487594.png)
9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of a broader class of chemicals known for their potential in various scientific applications, particularly in the context of neurodegenerative diseases and as potential MAO-B inhibitors. Its structure and properties allow for the exploration of its interactions at a molecular level, potentially contributing to new therapeutic approaches.
Synthesis Analysis
The synthesis of compounds within this chemical class involves complex organic reactions, often starting from purine derivatives or similarly structured precursors. For instance, 9-(2-fluorobenzyl)-6-methylamino-9H-purine, a related compound, was synthesized from different precursors through various chemical transformations, including methylamination, alkylation, and the Dimroth rearrangement, showcasing the versatility and complexity of synthetic routes applicable to this chemical class (Kelley & McLean, 1986).
Molecular Structure Analysis
The molecular structure of related compounds reveals a tight interplay between the purine core and substituents, which dictates the compound's chemical behavior and biological activity. For example, in the synthesis and structural analysis of various tetrahydropyrimido[2,1-f]purinediones, the introduction of chloro- or fluoro-substituted phenyl or benzyl groups significantly impacts the compounds' interactions with biological targets, highlighting the importance of detailed molecular structure analysis in understanding the compound's potential applications (Koch et al., 2013).
Chemical Reactions and Properties
Compounds within this chemical class undergo various chemical reactions, including cycloadditions, arylation, and halogenation, to introduce or modify functional groups. These reactions not only expand the chemical diversity of the class but also allow for the fine-tuning of properties such as solubility, stability, and biological activity. For instance, the cycloaddition of substituted alkyl azides to the terminal triple bond of pyrimido[1,2,3-cd]purine derivatives showcases the methodological diversity in accessing structurally complex and functionally rich molecules (Šimo et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. Detailed crystallographic analysis can reveal the arrangement of molecules in the solid state, providing insights into the forces that govern the compound's stability and interactions with other molecules. For example, the crystal structure analysis of related compounds often reveals intricate hydrogen bonding patterns and halogen interactions, contributing to our understanding of how these molecules might interact in biological systems or form the basis for further chemical modifications (Abdelhamid et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's structure. The presence of bromo- and fluoro- groups, for instance, can significantly affect the molecule's electron distribution, impacting its reactivity and interactions with enzymes or receptors. These properties are essential for designing molecules with desired biological activities, as demonstrated in studies exploring the anti-inflammatory and enzyme inhibitory activities of similar compounds (Kaminski et al., 1989).
科学的研究の応用
Neurodegenerative Disease Research
A significant application of tetrahydropyrimido[2,1-f]purinediones, which includes compounds similar to 9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is in the field of neurodegenerative disease research. These compounds have been evaluated for their interaction with adenosine receptors and monoamine oxidases, which are drug targets for neurodegenerative diseases like Parkinson's and Alzheimer's. Some derivatives have shown potential as monoamine oxidase B inhibitors and adenosine receptor antagonists, suggesting their utility in developing treatments for such conditions (Koch et al., 2013).
Anticonvulsant Potential
Another area of research involving these compounds is their potential use as anticonvulsant agents. Studies have synthesized and evaluated various analogues of these compounds for their anticonvulsant activity, particularly against seizures induced in animal models. Some derivatives have shown significant efficacy, comparable to or better than existing anticonvulsant drugs (Kelley et al., 1988).
Anticancer Research
Compounds with the tetrahydropyrimido[2,1-f]purine scaffold, similar to the compound , have also been explored for their potential anticancer properties. Research in this field has led to the synthesis of various analogues that have shown promising results in inhibiting the growth of certain cancer cell lines, opening up possibilities for their use in cancer therapy (Hayallah, 2017).
特性
IUPAC Name |
9-(4-bromophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN5O2/c1-26-19-18(20(30)29(22(26)31)13-14-5-2-3-6-17(14)24)28-12-4-11-27(21(28)25-19)16-9-7-15(23)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAOVSWTRUPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

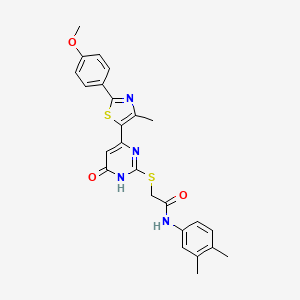
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)
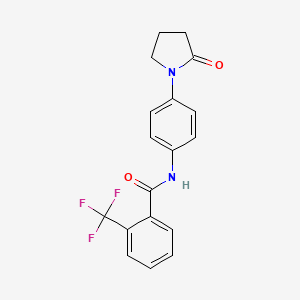
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)


![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)

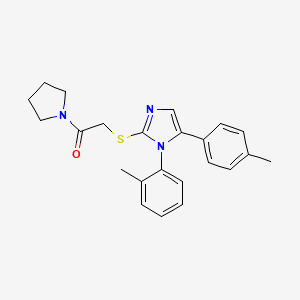
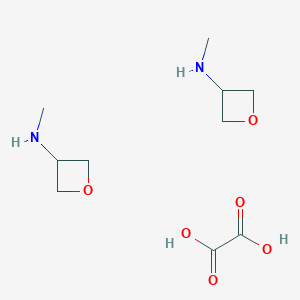

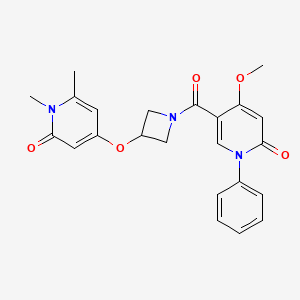
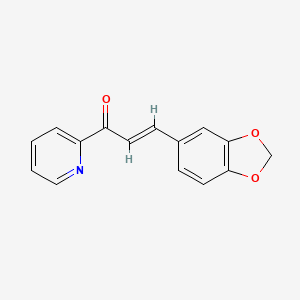
![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)